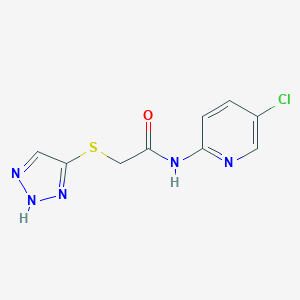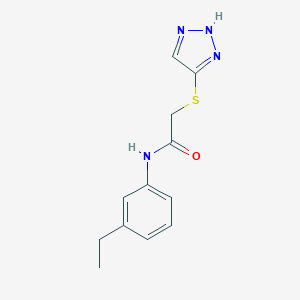![molecular formula C16H15NO3S B249476 N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B249476.png)
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide, also known as TTP488, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is involved in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide acts as a selective antagonist of RAGE, which is a transmembrane receptor that binds to a variety of ligands including Aβ, advanced glycation end products, and S100 proteins. RAGE activation has been implicated in the development and progression of Alzheimer's disease through the induction of neuroinflammation, oxidative stress, and neuronal dysfunction. By blocking RAGE signaling, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide may reduce the harmful effects of these ligands on the brain and improve cognitive function.
Biochemical and Physiological Effects:
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also reduces the activation of microglia, which are immune cells in the brain that play a key role in neuroinflammation. In addition, N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been shown to reduce Aβ deposition and tau phosphorylation in the brain, which are hallmarks of Alzheimer's disease pathology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its specificity for RAGE, which allows for targeted inhibition of this receptor without affecting other signaling pathways. N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide is its potential for off-target effects, as RAGE is involved in a variety of physiological processes beyond Alzheimer's disease.
Orientations Futures
For N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide research include the development of more potent and selective RAGE antagonists, the investigation of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in combination with other Alzheimer's disease therapies, and the exploration of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide in other neurodegenerative diseases. In addition, further studies are needed to elucidate the precise mechanisms of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide action and to identify biomarkers that can predict patient response to treatment.
Méthodes De Synthèse
The synthesis of N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 4-(2-thienylcarbonyl)phenylacetic acid with tetrahydro-2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting carboxamide is then deprotected by treatment with trifluoroacetic acid (TFA) to yield N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide.
Applications De Recherche Scientifique
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied in preclinical models of Alzheimer's disease. In vitro studies have shown that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can inhibit the binding of amyloid-β (Aβ) to RAGE and reduce the production of proinflammatory cytokines and reactive oxygen species. In vivo studies have demonstrated that N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide can improve cognitive function and reduce Aβ deposition and neuroinflammation in transgenic mouse models of Alzheimer's disease.
Propriétés
Nom du produit |
N-[4-(2-thienylcarbonyl)phenyl]tetrahydro-2-furancarboxamide |
|---|---|
Formule moléculaire |
C16H15NO3S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-[4-(thiophene-2-carbonyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c18-15(14-4-2-10-21-14)11-5-7-12(8-6-11)17-16(19)13-3-1-9-20-13/h2,4-8,10,13H,1,3,9H2,(H,17,19) |
Clé InChI |
KWURTZHFSCTSBZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
SMILES canonique |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



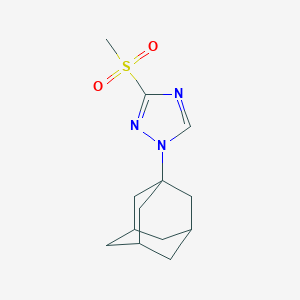
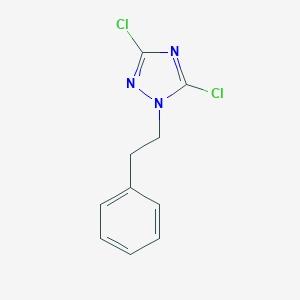
![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
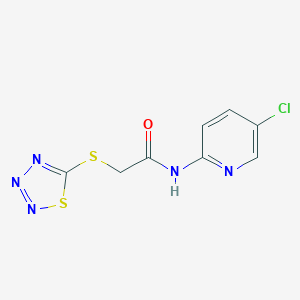
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-benzoxadiazepin-5-ol](/img/structure/B249417.png)
![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
